Home > Products > Screening Compounds P54938 > 5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine - 1627180-59-9

5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Catalog Number: EVT-2790420
CAS Number: 1627180-59-9
Molecular Formula: C12H10ClN5O
Molecular Weight: 275.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Chloro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

    Compound Description: This compound serves as a key starting material in various reactions described in []. It is structurally similar to 5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, differing only in the absence of the 4-ethoxy substituent on the phenyl ring.

    Relevance: The structural similarity to 5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in the shared 5-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine core structure. The reactions explored with this compound in [] provide insights into the potential reactivity and chemical modifications applicable to the target compound.

5-(Methylsulfonyl)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

    Compound Description: This compound is another crucial starting material explored in [] for nucleophilic substitution reactions. While structurally similar to 5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, it differs in the presence of a methylsulfonyl group at the 5-position instead of chlorine and lacks the 4-ethoxy substituent on the phenyl ring.

    Relevance: The common 3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine scaffold between this compound and 5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine highlights the significance of the triazolopyrimidine core structure in these studies. Additionally, comparing the reactivity of the methylsulfonyl group with the chlorine atom at the 5-position in [] offers valuable information about the potential reactivity differences between these two substituents in the context of the target compound.

3. 7-Chloro-3-(2-chlorobenzyl)-1,2,3-triazolo[4,5-d]pyrimidine* Compound Description: This compound serves as a key intermediate in the synthesis of novel tricyclic 1,2,3-triazolo[4,5-e]1,2,4-triazolo[4,3-c]pyrimidine derivatives, as reported in [].

  • Relevance: While sharing the triazolo[4,5-d]pyrimidine core with 5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, this compound features a chlorine substituent at the 7-position instead of the 5-position and a 2-chlorobenzyl group at the 3-position instead of a 4-ethoxyphenyl group. This structural variation highlights the diversity possible within this class of compounds and their potential for further chemical modifications.

7-Chloro-3-(2-fluorobenzyl)-1,2,3-triazolo[4,5-d]pyrimidine

    Compound Description: Similar to the previous compound, this molecule serves as another key intermediate in the synthesis of novel tricyclic 1,2,3-triazolo[4,5-e]1,2,4-triazolo[4,3-c]pyrimidine derivatives in []. It shares the triazolo[4,5-d]pyrimidine core with 5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, but features a chlorine substituent at the 7-position and a 2-fluorobenzyl group at the 3-position.

    Relevance: This structure exemplifies the possibility of introducing different halogens on the benzyl substituent at the 3-position of the triazolo[4,5-d]pyrimidine core. Comparing its reactivity with the 2-chlorobenzyl analogue provides insights into the subtle electronic effects of halogen substituents on the benzyl group.

Overview

5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound classified under the triazolopyrimidine derivatives. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various enzymes and as a potential therapeutic agent against cancer and other diseases. The structure features a triazole ring fused to a pyrimidine moiety, which contributes to its pharmacological properties.

Source and Classification

This compound belongs to the broader category of triazolopyrimidine derivatives, which are known for their significant biological activities, including antitumor and antimicrobial effects. The synthesis and characterization of such compounds have been extensively studied in the literature, highlighting their potential applications in drug development .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves a multi-step process. One common method includes:

  1. Preparation of Starting Materials: The synthesis begins with the preparation of appropriate chlorinated intermediates from 4,6-dihydroxy-2-mercaptopyrimidine.
  2. Formation of Triazole Ring: The triazole ring is formed through cyclization reactions involving azides and terminal alkynes under controlled conditions.
  3. Substitution Reactions: The introduction of the 4-ethoxyphenyl group occurs via nucleophilic substitution reactions where the chlorinated intermediate reacts with an ethoxy-substituted phenyl nucleophile.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity yields .

This synthetic route allows for high yields (typically 70%–90%) and can be adapted for various substitutions on the triazole and pyrimidine rings.

Molecular Structure Analysis

Structure and Data

The molecular formula for 5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is C13H12ClN5OC_{13}H_{12}ClN_5O. The compound features:

  • A triazole ring that is fused to a pyrimidine ring, which is characteristic of this class of compounds.
  • A chlorine atom at the 5-position of the triazole ring.
  • An ethoxyphenyl group at the 3-position.

The three-dimensional structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, providing insights into its conformation and interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be attributed to its functional groups:

  1. Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, allowing for further functionalization.
  2. Cycloaddition Reactions: The triazole moiety can participate in cycloaddition reactions under specific conditions, potentially leading to new derivatives with enhanced biological activity.
  3. Deactivation Mechanisms: Understanding how this compound interacts with biological targets (e.g., enzyme inhibition) can reveal pathways for degradation or modification within biological systems .
Mechanism of Action

Process and Data

The mechanism of action for 5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine primarily involves its role as an inhibitor of deubiquitinating enzymes such as USP28. By inhibiting these enzymes, the compound disrupts cellular pathways that promote tumorigenesis:

  • Inhibition of USP28: This leads to destabilization of oncogenic proteins like c-Myc through enhanced ubiquitination and subsequent degradation.
  • Cell Cycle Arrest: The compound has shown efficacy in inducing cell cycle arrest in various cancer cell lines, contributing to its potential as an antitumor agent .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine include:

  • Melting Point: Typically around 150–160 °C (exact values may vary based on purity).
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.

Chemical properties include stability under normal conditions but may be sensitive to strong acids or bases due to the presence of nitrogen atoms in the triazole and pyrimidine rings.

Applications

Scientific Uses

This compound has several promising applications in scientific research:

  1. Antitumor Research: Due to its ability to inhibit key enzymes involved in cancer progression, it is being explored as a potential therapeutic agent against various cancers.
  2. Drug Development: Its structural framework serves as a template for designing new inhibitors targeting similar biological pathways.
  3. Biological Studies: It is used in studies investigating the role of deubiquitinating enzymes in cellular processes and disease mechanisms .
Introduction to Triazolo[4,5-d]pyrimidine Scaffolds in Medicinal Chemistry

Historical Development of Triazolo[4,5-d]Pyrimidine Derivatives as Bioactive Agents

The triazolo[4,5-d]pyrimidine scaffold emerged as a synthetically accessible and pharmacologically versatile heterocyclic system following early work by Roblin in 1945, who pioneered analogs of purine nucleobases like adenine and guanine [5]. This fused bicyclic architecture – integrating a 1,2,3-triazole ring with pyrimidine – enables diverse non-covalent interactions with biological targets due to its electron-rich nitrogen atoms and capacity for extensive substitution. Initial synthetic routes relied on cyclocondensation of 4,5-diaminopyrimidines, but methodologies expanded significantly via Gewald-type reactions and multicomponent approaches, facilitating library synthesis [5]. By the 1990s, research intensified around its role as a purine bioisostere, mimicking the hydrogen-bonding and hydrophobic properties of endogenous nucleobases and cofactors like adenosine triphosphate (ATP) or flavin adenine dinucleotide (FAD) [9]. This underpinned its exploration across therapeutic areas:

  • CNS Disorders: Derivatives like the adenosine A2A receptor antagonist SCH-442416 demonstrated high selectivity, enabling positron emission tomography studies of neurological pathways [9].
  • Oncology: Compounds such as MRE3008-F20 (a radiolabeled A3 adenosine antagonist) and novel LSD1 inhibitors exemplified its application in cancer drug discovery [4] [9].
  • Inflammation/Anti-infectives: Early derivatives showed promise as corticotropin-releasing factor (CRF) receptor antagonists and antimicrobial agents [1] [8].

Table 1: Evolution of Key Triazolo[4,5-d]pyrimidine Derivatives with Therapeutic Potential

Time PeriodKey DerivativesPrimary Biological TargetTherapeutic AreaSignificance
1940s-1960sPurine analogs (Roblin, English)Nucleoside metabolismMetabolic disordersEstablished scaffold synthesis; purine mimicry
1990s-2000sSCH-58261, SCH-442416Adenosine A2A receptorCNS (Parkinson’s, imaging)High receptor selectivity; enabled PET ligand development
2000s-2010sMRE3008-F20, Compound 27 (LSD1i)Adenosine A3 receptor, LSD1OncologyFirst A3 antagonist radioligand; potent epigenetic modulation (IC₅₀ = 0.564 μM)
2010s-PresentHydrazone derivatives (e.g., 34)EGFR, ROS modulationOncology (prostate cancer)Nanomolar antiproliferative activity (PC3 cells, IC₅₀ = 26.25 nM)

Role of Substituent Patterns in Modulating Pharmacological Profiles

The pharmacological profile of triazolo[4,5-d]pyrimidines is exquisitely sensitive to substituent identity and position, enabling precise tuning of target affinity, selectivity, and physicochemical properties. Key positions for modification include:

  • Position 3 (N3 or C3): Governs interactions with hydrophobic binding pockets. Aryl/heteroaryl groups (e.g., phenyl, furyl) enhance affinity for kinases and epigenetic targets. For instance, 2-(2-furyl) substitution is critical for adenosine receptor binding [9]. Replacing phenyl with 4-pyridyl in A3 antagonists improved water solubility (15 mM) while retaining potency [9].
  • Position 5 (N5): Directly impacts target engagement. Urea/thiourea moieties (e.g., N5-(4-methoxyphenyl)carbamoyl) confer potent LSD1 inhibition (IC₅₀ values reaching sub-micromolar range) by mimicking FAD’s hydrogen-bonding motifs [4] [7]. Alkyl chains at N8 synergize with N5 substituents for A3 receptor selectivity [9].
  • Position 7/8: Influences solubility and selectivity. Alkyl/aralkyl chains (e.g., β-(4-hydroxyphenyl)ethyl at N7) boosted A2A affinity and aqueous solubility, while bulky groups at N8 diminished A3 binding due to steric clashes [9].
  • Halogenation (Position 5/6/7): Electron-withdrawing chloro substituents enhance metabolic stability and modulate electron distribution. 5-Chloro analogs in pyrimido[4,5-b]indoles improved VEGFR-2 inhibition by restricting conformational flexibility and strengthening hinge-region hydrogen bonds (e.g., Cys917) [3].

Table 2: Impact of Substituent Variations on Triazolo[4,5-d]pyrimidine Bioactivity

Modification SiteSubstituent ExampleBiological EffectMechanistic Rationale
N3/C32-(2-Furyl)↑ Adenosine A2A affinity (nM range)Furyl oxygen forms H-bonds in binding pocket
N3/C34-Pyridyl↑ Water solubility; retained A3 antagonismPyridine N enables salt formation; mimics phenyl geometry
N5(4-OMe-phenyl)carbamoyl↑ LSD1 inhibition (IC₅₀ ~0.5-2 μM)Urea carbonyl H-bonds to FAD pocket residues
N5AllylEnabled radioligand development (MRE3008-F20)Allyl group allows tritiation
N7/N8β-(4-Hydroxyphenyl)ethyl↑ A2A selectivity; moderate solubilityPhenolic OH forms H-bond; chain length optimizes fit
Core Halogen (e.g., 5-Cl)5-Chloro in pyrimidoindoles↑ VEGFR-2 inhibition (comparable to sunitinib)Conformational restriction; enhanced hinge binding (e.g., Cys917)

Rationale for 5-Chloro-3-(4-Ethoxyphenyl) Substitution in Targeted Drug Design

The specific substitution pattern in 5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine reflects strategic optimization informed by structure-activity relationship studies across related scaffolds:

  • 5-Chloro Substituent:
  • Electronic & Conformational Effects: The electron-withdrawing chloro group at position 5 reduces electron density on the pyrimidine ring, enhancing hydrogen-bond acceptor strength for interactions with target proteins (e.g., kinase hinge regions, as validated in VEGFR-2 inhibitors) [3]. It also imposes conformational restriction via steric bulk, minimizing rotational freedom around the C4-N bond. This was demonstrated computationally for 5-chloro-pyrimidoindoles, which exhibited fewer low-energy conformers than des-chloro analogs, favoring bioactive poses [3].
  • Metabolic Stability: Chlorination decreases susceptibility to oxidative metabolism, a property leveraged in kinase inhibitor design to improve pharmacokinetic profiles [8].

  • 3-(4-Ethoxyphenyl) Group:

  • Hydrophobic Pocket Occupancy: The 4-ethoxyphenyl moiety provides optimal bulk for occupying hydrophobic regions (e.g., Hydrophobic Region I in kinases or the substrate-binding pocket of LSD1). Ethoxy extends the phenyl ring’s reach compared to methoxy or hydroxy, enhancing van der Waals contacts without excessive steric hindrance [4] [7].
  • Electron-Donating Ethoxy Group: The para-ethoxy substituent donates electrons to the phenyl ring, modulating π-stacking capacity and influencing binding affinity. Crucially, it avoids the polarity of a para-hydroxy group, which can reduce membrane permeability, while offering better metabolic resistance than shorter alkoxy chains (e.g., methoxy) against O-dealkylation in some contexts [8].
  • Pseudo-Ring Potential: Ethoxy oxygen could engage in intramolecular interactions or serve as a hydrogen-bond acceptor, akin to pseudo-ring formations observed in 2-hydroxy-3,4,5-trimethoxybenzophenones that enhance tubulin binding [6].

Table 3: Rationale for Key Substituents in 5-Chloro-3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

SubstituentChemical RationaleBiological Design RationalePrecedent in Related Scaffolds
5-Chloro- Electron-withdrawing effect - Steric bulk - Reduced metabolic oxidation- Enhanced hinge binding (e.g., kinases) - Conformational restriction - Improved metabolic stabilityVEGFR-2 inhibitors (e.g., compound 5 ≈ sunitinib) [3]
3-(4-Ethoxyphenyl)- Moderate hydrophobicity - Electron-donating (+M effect) - Extended chain length- Optimal hydrophobic pocket filling - Balanced lipophilicity for cell penetration - Metabolic stability vs. smaller alkoxyLSD1 inhibitors (e.g., thiopyridine derivatives) [4] [7]; Tubulin binders [6]
Combined Effect- Complementary electronic tuning - Synergistic conformational control- Target engagement versatility (kinases, epigenetic regulators) - Drug-like property optimizationHydrazone-triazolopyrimidines (anticancer) [2]; CRF antagonists [1]

This molecular design strategically merges features validated in multiple drug discovery campaigns: the chlorine’s conformational and electronic effects from kinase inhibitor programs [3], and the 4-alkoxyphenyl’s balanced hydrophobicity and stability from epigenetic modulator research [4] [7]. The compound thus represents a focused exploitation of the triazolo[4,5-d]pyrimidine scaffold’s capacity for target-agnostic optimization, poised for evaluation against oncology and inflammation-associated targets where analogous derivatives show high potency.

Properties

CAS Number

1627180-59-9

Product Name

5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

IUPAC Name

5-chloro-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidine

Molecular Formula

C12H10ClN5O

Molecular Weight

275.7

InChI

InChI=1S/C12H10ClN5O/c1-2-19-9-5-3-8(4-6-9)18-11-10(16-17-18)7-14-12(13)15-11/h3-7H,2H2,1H3

InChI Key

PEXXCTFDZVJAAY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=NC=C3N=N2)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.